molecular formula C28H46O B579799 (17R)-17-[(E,2R,5R)-5,6-dimethylhept-3-en-2-yl]-10,13-dimethyl-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-one CAS No. 18865-44-6

(17R)-17-[(E,2R,5R)-5,6-dimethylhept-3-en-2-yl]-10,13-dimethyl-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-one

Cat. No.: B579799
CAS No.: 18865-44-6
M. Wt: 398.675
InChI Key: NFXOUCCTSGUSAN-BQXRNXFTSA-N
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Description

(17R)-17-[(E,2R,5R)-5,6-dimethylhept-3-en-2-yl]-10,13-dimethyl-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-one is a sterol derivative that belongs to the class of ergosterols. Ergosterols are a group of sterols found in fungi and some plants. This compound is known for its unique structure and biological activities, making it a subject of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of (17R)-17-[(E,2R,5R)-5,6-dimethylhept-3-en-2-yl]-10,13-dimethyl-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-one involves several synthetic routes. One common method includes the fermentation of Fusarium species. The fermentation culture typically lasts for 144 to 240 hours and involves a medium containing glucose, ammonium sulfate, yeast extract, magnesium sulfate, and iron sulfate . The fermentation liquid is then processed to isolate the target compound.

Industrial Production Methods

Industrial production of this compound can be achieved through large-scale fermentation processes. The conditions are optimized to ensure high yield and purity. The fermentation is followed by purification steps, including chromatography, to obtain the compound with high purity .

Chemical Reactions Analysis

Types of Reactions

(17R)-17-[(E,2R,5R)-5,6-dimethylhept-3-en-2-yl]-10,13-dimethyl-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-one undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogens like chlorine or bromine in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

(17R)-17-[(E,2R,5R)-5,6-dimethylhept-3-en-2-yl]-10,13-dimethyl-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (17R)-17-[(E,2R,5R)-5,6-dimethylhept-3-en-2-yl]-10,13-dimethyl-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-one involves its interaction with cellular membranes. It integrates into the lipid bilayer, affecting membrane fluidity and permeability. This integration can disrupt cellular processes, leading to antimicrobial and anticancer effects. The compound also interacts with specific molecular targets, such as enzymes and receptors, modulating their activity .

Comparison with Similar Compounds

Similar Compounds

  • (22E)-Ergosta-6,9,22-triene-3beta,5alpha,8alpha-triol
  • (22E,24R)-Ergosta-4,7-22-triene-3,6-dione
  • (22E)-Ergosta-5,7,22-trien-3-ol

Uniqueness

(17R)-17-[(E,2R,5R)-5,6-dimethylhept-3-en-2-yl]-10,13-dimethyl-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-one is unique due to its specific structure, which imparts distinct biological activities. Its ability to integrate into cellular membranes and interact with molecular targets sets it apart from other similar compounds .

Properties

CAS No.

18865-44-6

Molecular Formula

C28H46O

Molecular Weight

398.675

IUPAC Name

(17R)-17-[(E,2R,5R)-5,6-dimethylhept-3-en-2-yl]-10,13-dimethyl-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-one

InChI

InChI=1S/C28H46O/c1-18(2)19(3)7-8-20(4)24-11-12-25-23-10-9-21-17-22(29)13-15-27(21,5)26(23)14-16-28(24,25)6/h7-8,18-21,23-26H,9-17H2,1-6H3/b8-7+/t19-,20+,21?,23?,24+,25?,26?,27?,28?/m0/s1

InChI Key

NFXOUCCTSGUSAN-BQXRNXFTSA-N

SMILES

CC(C)C(C)C=CC(C)C1CCC2C1(CCC3C2CCC4C3(CCC(=O)C4)C)C

Synonyms

(22E)-5β-Ergost-22-en-3-one

Origin of Product

United States

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